Direct Potency Comparison: SAPA-1j vs. Parent Compound SAPA-1a in Enzymatic Assay
SAPA-1j demonstrates a 2.5-fold improvement in inhibitory potency against SMS1 compared to its parent compound, SAPA-1a, when evaluated in the same in vitro enzymatic assay [1]. This direct head-to-head comparison within the original discovery study provides the most robust evidence for SAPA-1j's superior target engagement. The data confirms that the specific 4-bromobenzyl substitution in SAPA-1j is a critical determinant of this enhanced activity .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.1 μM |
| Comparator Or Baseline | SAPA-1a (Parent Compound): 5.2 μM |
| Quantified Difference | ~2.5-fold more potent |
| Conditions | In vitro enzymatic assay using purified SMS1 |
Why This Matters
This ensures that procurement of SAPA-1j provides the most potent tool within this chemical series for maximizing target inhibition at lower compound concentrations, reducing potential off-target effects associated with higher dosing of less potent analogs.
- [1] Li YL, Qi XY, Jiang H, Deng XD, Dong YP, Ding TB, Zhou L, Men P, Chu Y, Wang RX, Jiang XC, Ye DY. Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorg Med Chem. 2015 Sep 15;23(18):6173-84. View Source
